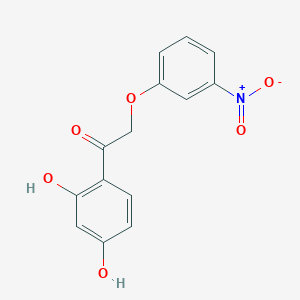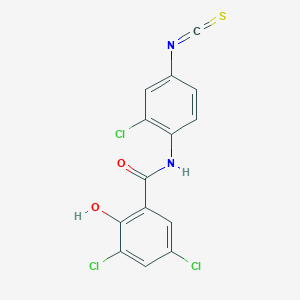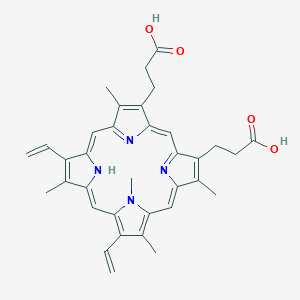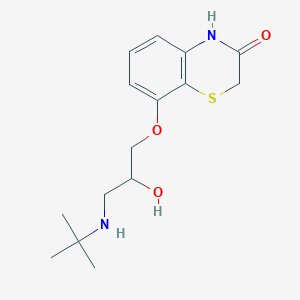
8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine, also known as CGP 12177, is a selective antagonist of beta-adrenergic receptors. It was first synthesized in the 1980s and has since been used extensively in scientific research to study the physiological and biochemical effects of beta-adrenergic receptors.
Mecanismo De Acción
8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177 acts as a competitive antagonist of beta-adrenergic receptors, specifically targeting the beta-1 and beta-2 subtypes. It binds to the receptor site and prevents the binding of endogenous catecholamines, such as epinephrine and norepinephrine, which are the natural ligands for these receptors.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177 depend on the tissue and cell type being studied. In general, it has been shown to decrease heart rate and contractility in cardiac tissue, increase lipolysis in adipose tissue, and decrease insulin secretion in pancreatic beta cells. It also has been shown to modulate neurotransmitter release in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177 in lab experiments is its high selectivity for beta-adrenergic receptors, which allows for more precise and specific studies of these receptors. However, one limitation is that it is only effective as an antagonist and cannot be used as an agonist to activate beta-adrenergic receptors.
Direcciones Futuras
For research on 8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177 include further studies on its effects in different tissues and cell types, as well as investigations into its potential therapeutic applications in diseases such as heart failure and diabetes. Additionally, there is ongoing research into the development of new beta-adrenergic receptor agonists and antagonists based on the structure of 8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177.
Métodos De Síntesis
The synthesis of 8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177 involves several steps, starting with the condensation of 2-aminophenol with 2-chloroacetic acid to form 2-(2-carboxyethyl)aminophenol. This compound is then reacted with tert-butylamine and acetic anhydride to form the tert-butylaminoethyl ester. Finally, this compound is reacted with 2-bromo-4'-nitroacetophenone to form 8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177.
Aplicaciones Científicas De Investigación
8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 12177 has been widely used in scientific research to study the role of beta-adrenergic receptors in various physiological processes, including cardiovascular function, metabolism, and neurotransmitter release. It has also been used to study the effects of beta-adrenergic receptor agonists and antagonists in different tissues and cell types.
Propiedades
Número CAS |
133647-19-5 |
|---|---|
Nombre del producto |
8-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine |
Fórmula molecular |
C15H22N2O3S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)16-7-10(18)8-20-12-6-4-5-11-14(12)21-9-13(19)17-11/h4-6,10,16,18H,7-9H2,1-3H3,(H,17,19) |
Clave InChI |
SWWQDUZAPYPHEI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCC(=O)N2)O |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC2=C1SCC(=O)N2)O |
Sinónimos |
8-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine 8-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H-(1,4)-benzothiazine, (R) isomer 8-BHDOB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



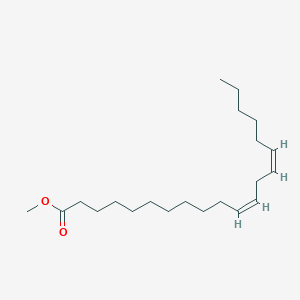
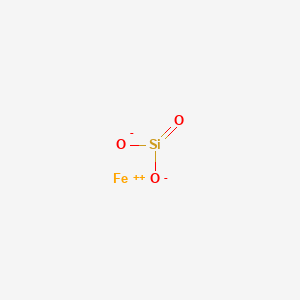
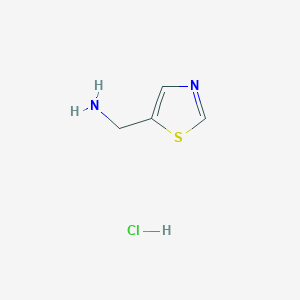
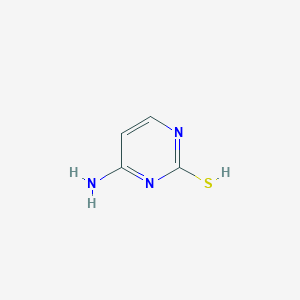
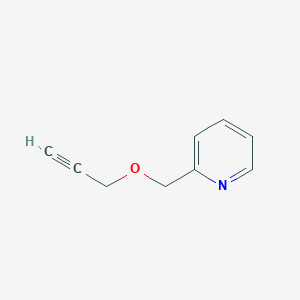
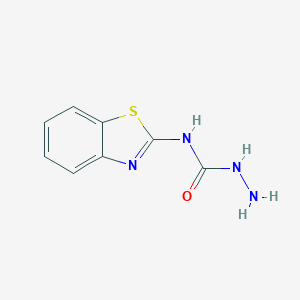
![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)

